2-(Thiophen-2-yl)pyrimidin-4-ol
Description
Significance of Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biological Sciences
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (DNA and RNA). researchgate.net This natural prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, inspiring the design and synthesis of a vast array of therapeutic agents. nih.gov
Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer: Many pyrimidine-based compounds act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells. mdpi.com They are also developed as protein kinase inhibitors, which are crucial in targeted cancer therapies. nih.govmdpi.com
Antimicrobial: The pyrimidine nucleus is a key component in numerous antibacterial and antifungal agents. researchgate.net
Antiviral: Pyrimidine analogues have been explored for the development of novel antiviral drugs. mdpi.com
Anti-inflammatory: Certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. researchgate.net
The versatility of the pyrimidine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Role of Thiophene (B33073) Moieties in Pharmaceutical and Materials Applications
Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its structural similarity to benzene, often referred to as bioisosterism, allows it to be incorporated into a wide range of molecules with diverse applications. The thiophene ring is a key component in numerous pharmaceuticals and functional materials.
In the realm of medicine, thiophene derivatives have been shown to possess a wide array of biological activities, including:
Antimicrobial and Antifungal: Many compounds containing a thiophene ring exhibit potent activity against various bacteria and fungi.
Anti-inflammatory and Analgesic: Thiophene-based molecules have been developed as effective anti-inflammatory and pain-relieving agents. mdpi.com
Anticancer: The thiophene moiety is present in several anticancer drugs and experimental agents. mdpi.com
Antihypertensive: Certain thiophene derivatives have been investigated for their ability to lower blood pressure. mdpi.com
Beyond pharmaceuticals, thiophenes are crucial in materials science, particularly in the development of organic electronics. Their electron-rich nature makes them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.
Genesis and Academic Relevance of 2-(Thiophen-2-yl)pyrimidin-4-ol
The academic interest in this compound stems from the strategic combination of the biologically active pyrimidine core with the versatile thiophene moiety. The synthesis of related thiophene-substituted pyrimidines often involves the cyclization of a thiophene-containing precursor, such as a chalcone (B49325), with a source of the pyrimidine ring, like guanidine (B92328). researchgate.net While specific synthetic details for this compound are not extensively documented in readily available literature, the general synthetic strategies for this class of compounds are well-established.
The academic relevance of this compound and its analogues lies in the potential for creating novel molecules with enhanced or unique biological activities. The fusion of the two heterocyclic systems can lead to synergistic effects or novel mechanisms of action. Research into related thieno[2,3-d]pyrimidines, where the thiophene and pyrimidine rings are fused, has shown promising results in areas such as cancer therapy and antimicrobial applications. researchgate.netijacskros.comresearchgate.net
Scope and Objectives of Academic Research Pertaining to this compound
The primary objectives of academic research focused on this compound and its derivatives encompass several key areas:
Development of Efficient Synthetic Methodologies: A key goal is to establish straightforward and high-yielding synthetic routes to access this and related compounds. This includes the exploration of one-pot reactions and the use of microwave-assisted synthesis to improve efficiency. researchgate.net
Exploration of Biological Activities: A major focus is the screening of these compounds for a wide range of biological activities. Based on the properties of the parent scaffolds, the primary areas of investigation include:
Anticancer Activity: Investigating the cytotoxic effects on various cancer cell lines and exploring potential mechanisms of action, such as kinase inhibition.
Antimicrobial Activity: Evaluating the efficacy against a spectrum of bacterial and fungal strains, including drug-resistant variants. mdpi.commdpi.com
Anti-inflammatory and Analgesic Potential: Assessing the ability of these compounds to modulate inflammatory pathways and alleviate pain. researchgate.net
Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how modifications to the chemical structure of this compound affect its biological activity. This involves synthesizing a library of related compounds with different substituents on both the pyrimidine and thiophene rings and correlating these structural changes with their biological effects. mdpi.com
Computational and In Silico Studies: Molecular modeling and docking studies are employed to predict the binding interactions of these compounds with biological targets, such as enzymes and receptors. This helps in understanding their mechanism of action and in designing more potent and selective analogues.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOOZKYTNLGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562971 | |
| Record name | 2-(Thiophen-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125903-92-6 | |
| Record name | 2-(Thiophen-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Thiophen 2 Yl Pyrimidin 4 Ol and Its Analogues
Cycloaddition and Condensation Strategies in Pyrimidine (B1678525) Annulation
The formation of the pyrimidine ring, a process known as pyrimidine annulation, is often achieved through cycloaddition and condensation reactions. These methods typically involve the reaction of a three-atom component with another three-atom component, or a [3+3] cycloaddition, to construct the six-membered heterocyclic ring. mdpi.com
Chalcone-Mediated Cyclization with Heteroatom Reagents (Urea, Thiourea (B124793), Guanidine)
A prominent and versatile method for synthesizing pyrimidine derivatives involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with various heteroatom reagents like urea (B33335), thiourea, or guanidine (B92328). pnrjournal.comnih.govresearchgate.net This approach leverages the reactivity of the α,β-unsaturated ketone system in chalcones.
The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with thiophene-2-carbaldehyde (B41791) to produce a thiophene-containing chalcone (B49325). pnrjournal.com This chalcone then serves as a key intermediate. The subsequent reaction with urea, thiourea, or guanidine in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, leads to the formation of the pyrimidine ring through a cyclocondensation reaction. pnrjournal.comresearchgate.netimpactfactor.orgnih.gov For instance, the reaction of a thiophene-substituted chalcone with urea yields a thiophene-bearing pyrimidin-2-one, while the use of thiourea results in the corresponding pyrimidine-2-thione. pnrjournal.comimpactfactor.org Guanidine reacts similarly to afford 2-aminopyrimidine (B69317) derivatives. researchgate.netajol.info
This method is widely applicable and allows for the synthesis of a diverse range of substituted pyrimidines by varying the substituents on the initial acetophenone and the heteroatom reagent used. pnrjournal.comnih.govresearchgate.net
Table 1: Examples of Chalcone-Mediated Cyclization
| Chalcone Precursor | Heteroatom Reagent | Product Type | Reference |
| Thiophene-substituted chalcone | Urea | Thiophene-bearing pyrimidin-2-one | pnrjournal.com |
| Thiophene-substituted chalcone | Thiourea | Thiophene-bearing pyrimidine-2-thione | impactfactor.orgnih.gov |
| Thiophene-substituted chalcone | Guanidine | 2-Amino-4,6-diarylpyrimidine | researchgate.netajol.info |
| 3-(4-(3-phenyl-acryloyl)-phenyl)-1H-quinazolin-2,4-dione | Urea/Thiourea/Guanidine | Quinazolin-2,4-dione with pyrimidine moiety | nih.gov |
Amidines and Carbonyl Compound Reactivity for Pyrimidine Ring Formation
The Pinner synthesis is a classical method for pyrimidine formation that involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A modification of this reaction utilizes β-keto esters in place of 1,3-diketones. mdpi.com This strategy can be applied to the synthesis of 2-(thiophen-2-yl)pyrimidin-4-ol by using a thiophene-containing amidine or a β-keto ester with a thiophene (B33073) moiety.
The reaction between an amidine and a carbonyl compound, such as a chalcone, proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to afford the pyrimidine ring. researchgate.netresearchgate.net The use of substituted amidines allows for the introduction of various functionalities at the 2-position of the pyrimidine ring. For instance, reacting a thiophene-2-carboxamidine with a suitable 1,3-dicarbonyl compound would directly lead to the desired 2-(thiophen-2-yl)pyrimidine core. Research has also explored the stereospecific insertion of cyclic amidines into aryl-substituted cyclopropanones, which can lead to complex spirocyclic aminals containing a thiophene unit. acs.orgacs.org
One-Pot Multicomponent Reactions Towards Substituted Pyrimidin-4-ols
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrimidin-4-ols from simple and readily available starting materials in a single synthetic operation. nih.govsioc-journal.cnrsc.org These reactions offer several advantages, including operational simplicity, reduced waste, and the ability to generate structural diversity. nih.govrsc.org
For the synthesis of pyrimidin-4-ols, a typical MCR might involve the reaction of a β-ketoester, an aldehyde (such as thiophene-2-carbaldehyde), and a nitrogen source like urea or an amidine. mdpi.comsioc-journal.cn For example, a copper-catalyzed three-component reaction of terminal alkynes, CO₂, and an amidine hydrochloride can produce 2,6-disubstituted pyrimidones. mdpi.com Another approach involves the reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine in the presence of a catalyst like L-proline to yield 4-hydroxyl-2-pyridones, a related heterocyclic system. sioc-journal.cn The synthesis of fully substituted 1,3-thiazoles appended with naturally occurring lawsone has also been achieved through a one-pot multicomponent reaction, highlighting the versatility of this approach for constructing diverse heterocyclic systems. nih.gov
Transition-Metal Catalyzed Coupling Reactions for Constructing this compound Architectures
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, providing a powerful tool for constructing the this compound scaffold. chemie-brunschwig.chacs.orgresearchgate.net These methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. chemie-brunschwig.chyoutube.comyoutube.com This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. chemie-brunschwig.chorgsyn.orgresearchgate.net
To synthesize this compound, two primary Suzuki-Miyaura strategies can be envisioned:
Coupling of a 2-halopyrimidine derivative with thiophene-2-boronic acid.
Coupling of a 2-halothiophene with a pyrimidine-2-boronic acid derivative.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. orgsyn.orgnih.govnih.gov For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a carbonate base in a solvent mixture like dimethoxyethane/water. orgsyn.org The development of highly active catalyst systems allows these reactions to be performed under mild conditions with a broad substrate scope. nih.govyoutube.comyoutube.com
Table 2: Key Components in Suzuki-Miyaura Cross-Coupling
| Component | Role in Reaction | Example | Reference |
| Palladium Catalyst | Facilitates oxidative addition, transmetalation, and reductive elimination | Pd(PPh₃)₄, Pd(OAc)₂ | orgsyn.orgnih.gov |
| Organoboron Reagent | Provides the thiophene or pyrimidine moiety | Thiophene-2-boronic acid | researchgate.net |
| Organic Halide/Triflate | Provides the other aromatic ring (pyrimidine or thiophene) | 2-Bromopyrimidine | youtube.com |
| Base | Activates the organoboron reagent and neutralizes the acid formed | K₂CO₃, NaOH | orgsyn.orgorganic-chemistry.org |
Functionalization of Thiophene and Pyrimidine Rings via Catalytic Processes
Beyond constructing the core C-C bond, transition-metal catalysis is instrumental in the functionalization of both the thiophene and pyrimidine rings, which can be a key step in the synthesis of the target molecule or its analogues. rsc.orgresearchgate.net
Catalytic processes can be used to introduce various substituents onto the heterocyclic rings, thereby modulating the electronic and steric properties of the final compound. For example, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce amino groups onto the pyrimidine or thiophene ring. nih.govyoutube.com This is particularly relevant for creating analogues with diverse biological activities. The synthesis of organometallic polymers containing thiophene has also been explored using transition metal-catalyzed reactions, demonstrating the versatility of these methods. researchgate.netdtic.mil The direct C-H activation and functionalization of thiophenes is another emerging area that offers a more atom-economical approach to derivatization.
These catalytic functionalization reactions provide a powerful toolkit for the late-stage modification of the this compound scaffold, enabling the rapid generation of libraries of related compounds for structure-activity relationship studies.
Green Chemistry Approaches and Nanocatalysis in the Synthesis of this compound Derivatives
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for the synthesis of pyrimidine derivatives. rasayanjournal.co.in These green chemistry approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency through methods like microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of nanocatalysts. rasayanjournal.co.inresearchgate.net
Nanocatalysts are particularly promising due to their high efficiency, large surface area, and recyclability. rsc.org Various magnetic nanocatalysts, such as Fe₃O₄ nanoparticles and core-shell composites like Fe₃O₄@NCs/Cu(II), have been successfully employed in the synthesis of pyrimidine-based scaffolds. rsc.org These catalysts facilitate one-pot, multicomponent reactions under mild and green conditions, often using water as a solvent, leading to high product yields and simplified workup procedures. rsc.orgtandfonline.com For example, Fe₃O₄ magnetic nanoparticles have been used as an efficient catalyst for synthesizing pyridopyrimidine series with yields ranging from 79–97%. rsc.org
Microwave irradiation is another cornerstone of green synthesis, often used to accelerate reactions and improve yields. researchgate.netmdpi.com The synthesis of pyrimidine derivatives from chalcones and urea, for instance, can be performed under microwave irradiation in a sustainable solvent like ethanol. mdpi.com This method significantly reduces reaction times compared to conventional heating. researchgate.net Solvent-free reactions, activated by microwave or catalysts like silica-bound S-sulfonic acid, represent a further step towards ideal green synthesis, sometimes achieving reaction times of less than a minute. mdpi.com
These green methodologies, while often demonstrated on related pyrimidine structures, are directly applicable to the synthesis of this compound and its analogues, offering more sustainable and efficient alternatives to traditional synthetic routes. rasayanjournal.co.intandfonline.com
Future Perspectives and Emerging Research Avenues for 2 Thiophen 2 Yl Pyrimidin 4 Ol
Development of Stereoselective and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives, including 2-(thiophen-2-yl)pyrimidin-4-ol, is undergoing a transformation towards more environmentally friendly and efficient processes. researchgate.net Green chemistry principles are being increasingly integrated to minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.net
Sustainable Approaches:
Multicomponent Reactions: Novel iridium-catalyzed multicomponent reactions are being developed for the regioselective synthesis of pyrimidines from amidines and alcohols. nih.gov This method is advantageous as it allows for the creation of diverse libraries of functionalized products in a short time. nih.gov
Green Solvents and Catalysts: Research is focused on using eco-friendly solvents like magnetized deionized water and employing catalyst-free conditions or green catalysts such as nano ZnO. researchgate.net
Energy-Efficient Techniques: Methods like microwave-assisted synthesis, ultrasound-induced synthesis, and solvent-less reactions are being explored to enhance reaction rates, improve product yields, and simplify purification processes. researchgate.netmdpi.com
These sustainable methods not only offer environmental benefits but also often lead to higher yields and easier workup compared to traditional synthetic routes. researchgate.net
Advanced Computational Design for Targeted Molecular Modification
Computational tools are playing an increasingly vital role in the rational design of novel this compound derivatives with tailored properties. Molecular modeling and in silico studies allow for the prediction of how structural modifications will affect the compound's biological activity and physicochemical characteristics.
Computational Strategies:
Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets. For instance, docking studies have been employed to investigate the interaction of thiophene-bearing pyrimidine derivatives with cyclooxygenase (COX) protein targets to predict their anti-inflammatory potential. pnrjournal.com
ADME/T Prediction: In silico tools like the SwissADME web tool are utilized to calculate absorption, distribution, metabolism, and excretion (ADME) properties, as well as to predict potential toxicity. pnrjournal.com This helps in the early identification of drug-like candidates with favorable pharmacokinetic profiles.
Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models guide the design of new derivatives with enhanced potency and selectivity. nih.gov
A study on thiophene-bearing pyrimidine derivatives synthesized from chalcones demonstrated the use of in silico ADME/T and molecular docking to predict their bioavailability and anti-inflammatory activity. pnrjournal.com
Identification of Novel Biological Targets and Polypharmacology Approaches
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.com This promiscuity, which can sometimes lead to poor selectivity, is now being leveraged as an advantage in polypharmacology, where a single drug is designed to interact with multiple targets.
Emerging Biological Applications:
Kinase Inhibition: The pyrimidine core is extensively used in the design of kinase inhibitors for cancer therapy. nih.govacs.org Research is ongoing to identify novel kinase targets for this compound derivatives, particularly for understudied kinases implicated in neurodegeneration. nih.govacs.org
Anticancer and Antimicrobial Activity: Thiophene-pyrimidine derivatives have shown promise as anticancer agents by targeting enzymes like EGFR and VEGFR-2, and also exhibit antimicrobial properties. nih.govchimicatechnoacta.ru
Other Therapeutic Areas: The diverse biological activities of pyrimidine derivatives extend to antiviral, anti-inflammatory, analgesic, and anticonvulsant effects, among others. mdpi.com
A recent study focused on designing novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as dual inhibitors of EGFR and VEGFR-2 for cancer treatment. nih.gov
Engineering this compound Derivatives for Smart Materials and Nanoscience
The unique photophysical properties of pyrimidine-thiophene derivatives make them attractive candidates for applications in materials science, particularly in the development of "smart" materials and for use in nanoscience.
Materials Science Applications:
Dual-State Emissive Materials: Researchers are developing pyrimidine-thiophene derivatives that exhibit strong fluorescence in both solution and solid states, which is highly desirable for advanced applications like organic light-emitting diodes (OLEDs) and sensors. researchgate.netrsc.org Molecular engineering strategies, such as incorporating different chromophores, are being used to tune their optical properties. researchgate.netrsc.org
Nanoparticle Drug Delivery: Thiophene (B33073) derivatives are being formulated into polymeric nanoparticles to enhance their delivery to tumor sites for cancer therapy. nih.gov This approach can improve drug solubility, provide sustained release, and increase accumulation at the target site. nih.gov
A study on tuning the optical properties of pyrimidine-thiophene derivatives demonstrated the synthesis of dual-state emission luminogens with well-defined π-conjugation and non-planar structures. rsc.org
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To accelerate the discovery of new drug candidates based on the this compound scaffold, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry.
Modern Drug Discovery Techniques:
DNA-Encoded Libraries (DELs): This technology allows for the rapid generation and screening of massive libraries of compounds. nih.govacs.org Pyrimidine-based DELs are being designed to identify high-affinity ligands for various therapeutic targets. nih.govacs.org
Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to create a large library of structurally related molecules. researchgate.net The use of a common scaffold, or "privileged structure" like pyrimidine, is central to this strategy. researchgate.net
High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large compound libraries against specific biological targets to identify "hits" that can be further optimized into lead compounds. nih.gov
The combination of a versatile scaffold like this compound with these powerful screening and synthesis technologies holds immense promise for the efficient discovery of novel therapeutics and functional materials.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(Thiophen-2-yl)pyrimidin-4-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling thiophene derivatives with pyrimidine precursors. A general approach includes:
- Step 1: Condensation of 2-aminopyrimidin-4-ol with thiophene-2-carboxaldehyde under acidic conditions (e.g., acetic acid) at 80–100°C for 12–24 hours.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
- Optimization Tips:
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor reaction progress using TLC or HPLC-MS to identify intermediates.
Q. Q2. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- <sup>1</sup>H NMR:
- Thiophene protons appear as a doublet of doublets (δ 7.2–7.5 ppm) due to coupling with adjacent protons.
- Pyrimidine protons (C5-H and C6-H) resonate as singlets (δ 8.3–8.6 ppm).
- IR:
- A broad O–H stretch at 3200–3400 cm<sup>−1</sup> confirms the hydroxyl group.
- Thiophene C–S and C=C stretches appear at 650–750 cm<sup>−1</sup> and 1500–1600 cm<sup>−1</sup>, respectively .
- Validation: Compare experimental data with computed spectra (DFT/B3LYP/6-31G**) to resolve ambiguities .
Advanced Research Questions
Q. Q3. How can density functional theory (DFT) be employed to analyze the electronic properties of this compound, and which functionals are most reliable?
Methodological Answer:
Q. Q4. How should researchers resolve contradictions in biological activity data (e.g., antitumor assays) for this compound?
Methodological Answer:
- Experimental Design:
- Use standardized cell lines (e.g., MCF-7, HeLa) and controls (e.g., doxorubicin) to minimize variability .
- Perform dose-response curves (IC50 values) in triplicate.
- Data Discrepancy Mitigation:
- Validate purity via HPLC (>95%) to exclude impurities affecting activity.
- Test metabolite stability (e.g., microsomal assays) to assess bioactivation pathways.
- Case Study: In a study on a related pyrimidine-thiophene hybrid, inconsistent cytotoxicity data were traced to solvent (DMSO) concentration differences >0.1% .
Q. Q5. What crystallographic strategies are recommended for determining the solid-state structure of this compound?
Methodological Answer:
- Data Collection:
- Challenges:
- Output Metrics:
- Aim for R1 < 0.05 and wR2 < 0.15 for high precision .
Q. Q6. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Kinase Inhibition Assay:
- Use fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2).
- Pre-incubate the compound (1–100 μM) with kinase and ATP for 60 minutes.
- Data Interpretation:
- Calculate Ki values using Cheng-Prusoff equation for competitive inhibition.
- Cross-validate with molecular docking (AutoDock Vina) using PDB structures (e.g., 1M17 for EGFR) .
Q. Q7. What strategies are effective in addressing poor solubility of this compound in pharmacological studies?
Methodological Answer:
- Formulation Approaches:
- Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions to enhance aqueous solubility.
- Synthesize prodrugs (e.g., acetyl-protected hydroxyl group) for improved bioavailability .
- Characterization:
- Measure solubility via shake-flask method (UV-Vis quantification at λmax ~270 nm).
- Monitor stability under physiological pH (e.g., PBS buffer, 37°C) .
Methodological Notes
- Key Tools: SHELX (crystallography), B3LYP (DFT), ADP-Glo™ (kinase assays).
- Data Reproducibility: Always report solvent, temperature, and purity thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
